3-Bromo-5-methylbenzamide
CAS No.: 1007578-82-6
Cat. No.: VC3392463
Molecular Formula: C8H8BrNO
Molecular Weight: 214.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1007578-82-6 |
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Molecular Formula | C8H8BrNO |
Molecular Weight | 214.06 g/mol |
IUPAC Name | 3-bromo-5-methylbenzamide |
Standard InChI | InChI=1S/C8H8BrNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) |
Standard InChI Key | BGPYFXVFUMHIHV-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)Br)C(=O)N |
Canonical SMILES | CC1=CC(=CC(=C1)Br)C(=O)N |
Introduction
Chemical Identity and Properties
3-Bromo-5-methylbenzamide is an organic compound characterized by a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 5-position, and an amide group. This compound has gained importance in pharmaceutical research and development as an active pharmaceutical ingredient (API) intermediate.
Basic Properties
The fundamental chemical properties of 3-Bromo-5-methylbenzamide are summarized in Table 1.
Table 1: Chemical Properties of 3-Bromo-5-methylbenzamide
Property | Value |
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CAS Number | 1007578-82-6 |
Chemical Formula | C8H8BrNO |
Molecular Weight | 214.06 g/mol |
Standard Purity | NLT 97% |
Appearance | Solid (typical for benzamide derivatives) |
3-Bromo-5-methylbenzamide is characterized by its specific substitution pattern, with the bromine atom providing a reactive site for further functionalization while the methyl group affects the electronic distribution within the molecule . The amide functional group contributes to the compound's hydrogen bonding capabilities, influencing its solubility profile and potential interactions with biological targets.
Structural Features
The structure of 3-Bromo-5-methylbenzamide consists of three key components that define its chemical behavior:
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The benzene ring serves as the core structure
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The bromine substituent at the 3-position provides a site for nucleophilic substitution reactions
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The amide group confers hydrogen bond donor and acceptor capabilities
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The methyl group at the 5-position contributes to the electronic properties of the molecule
These structural features make 3-Bromo-5-methylbenzamide valuable for chemical synthesis and pharmaceutical applications, as they allow for selective modification and targeted reactivity .
Synthesis Methodologies
While direct synthesis information for 3-Bromo-5-methylbenzamide is limited in the available literature, synthetic pathways can be proposed based on related compounds and standard organic chemistry principles.
Synthesis from Related Precursors
A documented synthetic pathway for the related compound 3-bromo-5-methylbenzoic acid involves the oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate . This synthesis is carried out under the following conditions:
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Dissolving (3-bromo-5-methylphenyl)methanol in acetone
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Adding a solution of potassium permanganate in water
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Refluxing the mixture for 60 minutes
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Workup involving acidification and extraction
This reaction yields 3-bromo-5-methylbenzoic acid with approximately 60% yield . This acid could then be converted to 3-Bromo-5-methylbenzamide through amidation reactions.
The synthesis procedure is represented in the following reaction scheme:
(3-bromo-5-methylphenyl)methanol + KMnO₄ → 3-bromo-5-methylbenzoic acid → 3-Bromo-5-methylbenzamide
Comparative Analysis with Related Compounds
Understanding the relationships between 3-Bromo-5-methylbenzamide and structurally similar compounds provides valuable insights into its chemical behavior and potential applications.
Comparison with 3-Bromo-5-methylbenzoic acid
3-Bromo-5-methylbenzoic acid (CAS: 58530-13-5) is closely related to 3-Bromo-5-methylbenzamide, with the primary difference being the functional group at position 1. While 3-Bromo-5-methylbenzamide contains an amide group, 3-Bromo-5-methylbenzoic acid has a carboxylic acid group .
This structural difference significantly affects several properties:
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Acidity: The carboxylic acid derivative is more acidic than the amide
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Solubility: Different solubility profiles in aqueous and organic solvents
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Reactivity: The carboxylic acid is more reactive toward nucleophiles
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Hydrogen bonding patterns: Different patterns affecting crystal structure and intermolecular interactions
3-Bromo-5-methylbenzoic acid can serve as a precursor for the synthesis of 3-Bromo-5-methylbenzamide through amidation reactions .
Comparison with Nitrogen-Substituted Derivatives
Another related compound is 3-Bromo-5-methoxy-N-methyl-benzamide (CAS: 2211082-88-9) , which differs from 3-Bromo-5-methylbenzamide in two key aspects:
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The presence of a methoxy group at position 5 instead of a methyl group
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The presence of an N-methyl substitution on the amide nitrogen
These structural differences result in altered properties:
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Polarity: The methoxy group increases polarity compared to the methyl group
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Hydrogen bonding: The N-methyl substitution reduces hydrogen bond donation capability
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Reactivity: Different reactivity profiles due to the electronic effects of the substituents
Tabular Comparison of Related Compounds
Table 2: Comparison of 3-Bromo-5-methylbenzamide with Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
3-Bromo-5-methylbenzamide | 1007578-82-6 | C8H8BrNO | 214.06 | Reference compound |
3-Bromo-5-methylbenzoic acid | 58530-13-5 | C8H7BrO2 | 215.04 | Carboxylic acid instead of amide |
3-Bromo-5-methoxy-N-methyl-benzamide | 2211082-88-9 | C9H10BrNO2 | 244.08 | Methoxy group at position 5 and N-methyl substitution |
This comparative analysis highlights the structural diversity of bromo-substituted benzamide derivatives and their potential for different chemical and biological activities .
Applications in Pharmaceutical Research
3-Bromo-5-methylbenzamide has significant potential in pharmaceutical research and development, primarily as an intermediate in the synthesis of more complex bioactive molecules.
Role as a Synthetic Intermediate
The compound serves as an important API intermediate in the pharmaceutical industry . Its structural features, particularly the bromine substituent, make it valuable for further chemical modifications through various synthetic pathways. The bromine atom provides a reactive site for coupling reactions, such as:
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Palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)
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Nucleophilic aromatic substitution reactions
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Metal-halogen exchange reactions
These reactions enable the transformation of 3-Bromo-5-methylbenzamide into more complex molecules with specific pharmacological properties.
Applications in Drug Discovery
Although specific bioactivity data for 3-Bromo-5-methylbenzamide itself is limited, its structural features suggest potential applications in drug discovery efforts. Related compounds have shown promising activity in various therapeutic areas, including:
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Enzyme inhibition
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Receptor modulation
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Anti-cancer activity
The presence of the amide group enables hydrogen bonding with biological targets, which is crucial for many drug-receptor interactions . The bromine substituent could contribute to binding affinity through halogen bonding or serve as a position for further functionalization to optimize pharmacokinetic properties.
Use in Heterocyclic Chemistry
The search results indicate that related brominated benzamides, such as 2-amino-3-bromo-5-methylbenzamide, have been used in the synthesis of heterocyclic compounds with biological activity . These compounds, specifically 6-methylquinazolin-4(3H)-one derivatives, have shown promise as BRD9 epigenetic reader binders.
This suggests that 3-Bromo-5-methylbenzamide could potentially serve as a precursor in the synthesis of similar heterocyclic compounds with biological activity. The reaction of benzamides with appropriate reagents can lead to the formation of nitrogen-containing heterocycles with diverse pharmacological properties .
Quality Control and Specifications
For pharmaceutical and research applications, the quality and purity of 3-Bromo-5-methylbenzamide are crucial considerations.
Analytical Methods
Several analytical methods can be employed to characterize and assess the purity of 3-Bromo-5-methylbenzamide:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
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Mass Spectrometry
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Elemental Analysis
For related compounds, NMR spectroscopy has been particularly useful. For example, the 1H NMR spectrum of 3-bromo-5-methylbenzoic acid has been reported as follows:
1H NMR (400 MHz, CDCl3) δ 8.05 (s, 1H), 7.85-7.84 (m, 1H), 7.58 (s, 1H), 2.40 (s, 3H) .
Similar spectroscopic data would be expected for 3-Bromo-5-methylbenzamide, with appropriate shifts reflecting the amide functionality.
Future Research Directions
The analysis of 3-Bromo-5-methylbenzamide and related compounds suggests several promising avenues for future research.
Synthetic Methodology Development
Development of improved synthetic methods for 3-Bromo-5-methylbenzamide, focusing on:
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Green chemistry approaches with reduced environmental impact
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Higher yields and improved selectivity
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Scalable processes suitable for industrial production
Structure-Activity Relationship Studies
Investigation of structure-activity relationships involving 3-Bromo-5-methylbenzamide and its derivatives, particularly exploring:
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The effect of different substituents on the benzene ring
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Modifications of the amide group
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Replacement of the bromine with other halogens or functional groups
Applications in Material Science
While current applications focus on pharmaceutical research, 3-Bromo-5-methylbenzamide and its derivatives could potentially find applications in material science, such as:
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Components of organic electronic materials
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Building blocks for supramolecular assemblies
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Functional materials exploiting halogen bonding properties
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